molecular formula C8H14ClNO3 B1584302 ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE CAS No. 4644-61-5

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE

Cat. No.: B1584302
CAS No.: 4644-61-5
M. Wt: 207.65 g/mol
InChI Key: RTYXWLMQWSFXNI-UHFFFAOYSA-N
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Description

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE is an organic compound with the molecular formula C8H14ClNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of receptor agonists and antagonists , suggesting that Ethyl 4-oxopiperidine-3-carboxylate hydrochloride may interact with specific receptors in the body.

Mode of Action

It’s worth noting that related compounds have been used as building blocks in the synthesis of receptor agonists and antagonists . This suggests that Ethyl 4-oxopiperidine-3-carboxylate hydrochloride might interact with its targets by modulating their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxopiperidine-3-carboxylate with hydrochloric acid. The reaction typically takes place in a solvent such as methanol or ethanol, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the synthesis of ethyl 4-oxopiperidine-3-carboxylate hydrochloride often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrogenation, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of fine chemicals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
  • Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
  • Ethyl 4-oxo-1-piperidinecarboxylate

Uniqueness

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

ethyl 4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)6-5-9-4-3-7(6)10;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYXWLMQWSFXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4644-61-5
Record name 3-Piperidinecarboxylic acid, 4-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4644-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxopiperidine-3-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4644-61-5
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Record name Ethyl 4-oxopiperidine-3-carboxylate
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Synthesis routes and methods

Procedure details

10% palladium/active carbon (2 g) was added to a solution of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (30 g) in methanol (500 ml) and the resultant mixture was stirred at room temperature under hydrogen atmosphere for a day. After filtering the reaction mixture through celite, the filtrate was concentrated under reduced pressure to give the title compound (20.0 g) as a white powder (yield: 97%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE
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